Carbanilic acid, 2-chloro-6-methyl-, N-ethyl-4-piperidinyl ester
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Overview
Description
Carbanilic acid, 2-chloro-6-methyl-, N-ethyl-4-piperidinyl ester is a chemical compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbanilic acid, 2-chloro-6-methyl-, N-ethyl-4-piperidinyl ester typically involves the esterification of carbanilic acid derivatives with N-ethyl-4-piperidinol. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. The process may involve multiple steps, including the protection and deprotection of functional groups, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Carbanilic acid, 2-chloro-6-methyl-, N-ethyl-4-piperidinyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction’s outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Carbanilic acid, 2-chloro-6-methyl-, N-ethyl-4-piperidinyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound may be studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound can be used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Carbanilic acid, 2-chloro-6-methyl-, N-ethyl-4-piperidinyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action can be complex and may require further research to fully understand.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Carbanilic acid, 2-chloro-6-methyl-, N-ethyl-4-piperidinyl ester include other carbanilic acid derivatives and esters with different substituents.
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which imparts unique chemical and biological properties. These properties may make it more suitable for certain applications compared to its analogs.
Properties
CAS No. |
33531-33-8 |
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Molecular Formula |
C15H21ClN2O2 |
Molecular Weight |
296.79 g/mol |
IUPAC Name |
(1-ethylpiperidin-4-yl) N-(2-chloro-6-methylphenyl)carbamate |
InChI |
InChI=1S/C15H21ClN2O2/c1-3-18-9-7-12(8-10-18)20-15(19)17-14-11(2)5-4-6-13(14)16/h4-6,12H,3,7-10H2,1-2H3,(H,17,19) |
InChI Key |
UNVDLZFIUJGXJR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)OC(=O)NC2=C(C=CC=C2Cl)C |
Origin of Product |
United States |
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